
Prop-2-en-1-yl but-3-enoate
Overview
Description
Prop-2-en-1-yl but-3-enoate is an ester derived from propenol (allyl alcohol) and but-3-enoic acid. Its structure (CH₂=CHCH₂OOC-CH₂CH=CH₂) features two unsaturated bonds: one in the allyl moiety and another in the butenoate chain.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Prop-2-en-1-yl but-3-enoate with high purity?
Methodological Answer: The compound can be synthesized via esterification of acrylic acid derivatives with allyl alcohols under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Purification is typically achieved through fractional distillation or column chromatography to isolate the ester from unreacted starting materials. Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing the product using H/C NMR and IR spectroscopy ensures structural fidelity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?
Methodological Answer: Key diagnostic signals in H NMR include the allyl protons (δ 5.8–6.2 ppm, multiplet) and the acrylate carbonyl (δ 165–170 ppm in C NMR). IR spectroscopy identifies the C=O stretch (~1720 cm) and conjugated C=C bonds (~1630 cm). Mass spectrometry (EI-MS) can confirm the molecular ion peak (m/z 170 for CHO) and fragmentation patterns .
Q. What solvent systems are suitable for studying the compound’s reactivity in polymerization?
Methodological Answer: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for radical polymerization studies due to their ability to stabilize intermediates. For photopolymerization, UV-transparent solvents (e.g., acetonitrile) minimize interference. Solvent choice should align with the initiator’s solubility (e.g., azobisisobutyronitrile, AIBN) .
Q. How to assess the compound’s stability under varying storage conditions?
Methodological Answer: Accelerated stability studies can be conducted by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/vis). Degradation products are analyzed via HPLC coupled with mass spectrometry. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .
Q. What computational methods predict the compound’s reactivity in Michael addition reactions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the α,β-unsaturated ester moiety. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while transition-state optimization reveals activation energies for specific reaction pathways .
Advanced Research Questions
Q. How to resolve contradictions in reported crystallographic data for this compound derivatives?
Methodological Answer: Re-refine existing X-ray diffraction data using SHELXL with updated scattering factors and disorder modeling. Compare packing motifs via Mercury CSD’s Materials Module to identify polymorphic variations. Cross-validate with solid-state NMR to resolve discrepancies in hydrogen-bonding networks .
Q. What strategies optimize the compound’s incorporation into amphiphilic copolymers for drug delivery?
Methodological Answer: Adjust the monomer feed ratio during RAFT polymerization to balance hydrophilicity (e.g., PEG methacrylate) and hydrophobicity (this compound). Use dynamic light scattering (DLS) to monitor micelle formation and dialysis to assess drug-loading efficiency. In vitro release studies (pH 5.0 vs. 7.4) validate stimuli-responsive behavior .
Q. How to analyze conflicting kinetic data in radical polymerization studies involving this compound?
Methodological Answer: Employ stopped-flow spectroscopy to capture early-stage kinetics and electron paramagnetic resonance (EPR) to quantify radical concentrations. Statistically reconcile discrepancies using multivariate analysis (e.g., PCA) to isolate variables like oxygen inhibition or initiator efficiency .
Q. What experimental protocols validate the compound’s role in photo-crosslinkable hydrogels?
Methodological Answer: Synthesize hydrogels via UV irradiation (365 nm) with a photoinitiator (e.g., Irgacure 2959). Characterize crosslinking density using swelling experiments and rheology. Confocal microscopy tracks cellular adhesion in biocompatibility assays, while FTIR-ATR confirms post-crosslinking structural integrity .
Q. How to design a crystallographic study for this compound derivatives with flexible side chains?
Methodological Answer: Use SHELXD for phase determination from single-crystal data, focusing on resolving disorder in allyl groups. Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions. Twinning detection in SHELXL refines ambiguous diffraction patterns, and Cambridge Structural Database (CSD) surveys benchmark against analogous structures .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)
- Structure: Features a phenolic ring substituted with a propenyl group and an acetate ester (C₆H₅-O-CO-CH₃).
- Properties : Exhibits a strong, spicy odor due to the aromatic phenyl group, making it valuable in flavor and fragrance industries .
- Key Difference: The phenyl group increases hydrophobicity compared to Prop-2-en-1-yl but-3-enoate, reducing volatility and enhancing stability.
3-Methylbut-2-en-1-yl (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoate
- Structure : Contains a dihydroxyphenyl group and a branched prenyl chain (C₁₄H₁₆O₄).
- Properties: Polar due to phenolic -OH groups, enabling hydrogen bonding and higher solubility in aqueous media .
3,7-Dimethyloct-6-en-1-yl (2E)-3-Phenylprop-2-enoate
- Structure: Combines a phenylpropenoate ester with a terpene-like branched chain.
- Properties : Increased hydrophobicity from the alkyl chain enhances lipid solubility, making it suitable for hydrophobic matrices (e.g., coatings, cosmetics) .
Functional Analogues in Pharmacological Contexts
4-Aryl-N-(Aryl)-3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines
- Structure : Incorporates a propenyl group into a thiazole-imine scaffold.
- Reactivity : The propenyl group participates in Michael addition or cross-coupling reactions, critical for binding to biological targets (e.g., angiotensin II receptors) .
- Applications : Demonstrated antihypertensive effects in pharmacological studies, with compound 3(5) showing efficacy comparable to valsartan .
(E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one
- Structure: A propenone derivative with indole and dimethylamino groups.
- Reactivity : The α,β-unsaturated ketone enables nucleophilic attacks, useful in synthesizing anticancer intermediates .
Analytical and Crystallographic Considerations
- Detection Methods: this compound isomers were identified in aerosols using complementary LC–HRMS and GC–MS techniques, highlighting its volatility and suitability for gas-phase analysis .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Analytical Detection
Compound Name | Detection Method | Matrix | Reference |
---|---|---|---|
This compound | LC–HRMS, GC–MS | Aerosols | |
3,7-Dimethyloct-6-en-1-yl ester | Chromatography (presumed) | Synthetic mixes |
Research Findings and Implications
- Aerosol Studies: this compound isomers were detected in JUUL Virginia Tobacco aerosols, suggesting its role as a flavorant or pyrolysis product .
- Pharmacological Potential: Propenyl-containing thiazol-imines show promise as angiotensin II receptor antagonists, with compound 3(5) rivaling commercial drugs .
- Synthetic Utility: The α,β-unsaturated ester in this compound is a candidate for Diels-Alder reactions or polymer precursors, though direct studies are needed.
Properties
CAS No. |
1745-31-9 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
prop-2-enyl but-3-enoate |
InChI |
InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h3-4H,1-2,5-6H2 |
InChI Key |
AAKKKMOPCAFJCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)OCC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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